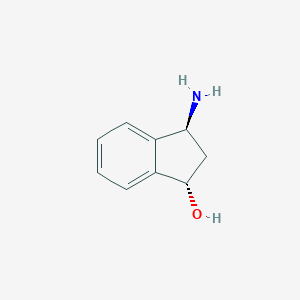

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone, making it an interesting subject for synthetic and mechanistic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a suitable precursor, such as a nitro or imine derivative of indanone. One common method is the catalytic hydrogenation of 3-nitro-2,3-dihydro-1H-inden-1-one using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired amino alcohol with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-Amino-2,3-dihydro-1H-inden-1-one.

Reduction: 3-Amino-2,3-dihydro-1H-inden-1-amine.

Substitution: Various amide or carbamate derivatives.

Aplicaciones Científicas De Investigación

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol

- 3-Amino-2,3-dihydro-1H-inden-1-one

- 3-Amino-2,3-dihydro-1H-inden-1-amine

Uniqueness

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both an amino and a hydroxyl group in a chiral environment makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound belonging to the class of 2,3-dihydro-1H-inden derivatives. Its unique stereochemistry imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, particularly its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N. The compound features an indene backbone with both an amino group and a hydroxyl group. The stereochemical configuration plays a crucial role in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 135.19 g/mol |

| Stereochemistry | (1S,3S) |

Research indicates that this compound interacts primarily with glutathione peroxidase 4 (GPX4) . This enzyme is critical for cellular oxidative stress management. By inhibiting GPX4, the compound can induce ferroptosis , a regulated form of cell death associated with cancer therapy. This mechanism highlights its potential as a targeted therapeutic agent in oncology.

Anticancer Effects

The ability to induce ferroptosis makes this compound a promising candidate in cancer treatment. Studies have shown that this compound can selectively kill cancer cells by disrupting lipid metabolism and enhancing oxidative stress pathways.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines. For instance, a study reported that at concentrations above 10 µM, there was over 70% reduction in cell viability in breast cancer cells after 48 hours of treatment.

Neuroprotective Properties

Emerging evidence suggests that this compound may also exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This activity could have implications for the treatment of neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other stereoisomers within the same family:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| (1R,3R)-3-Amino-2,3-dihydro-1H-indene | (1R, 3R) | Distinct interactions with GPX4; potential anti-inflammatory effects |

| (1R,3S)-3-Amino-2,3-dihydro-1H-indene | (1R, 3S) | Similar GPX4 inhibition but varied potency |

Research Findings

Recent studies have focused on optimizing the synthesis of (1S,3S)-3-amino-2,3-dihydro-1H-indene derivatives to enhance their biological efficacy. For example:

Study on Synthesis:

A recent publication detailed the synthesis of various derivatives using chiral catalysts to improve yield and selectivity. This work aims to develop more potent analogs for therapeutic applications.

Propiedades

IUPAC Name |

(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.